N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
CAS No.:
Cat. No.: VC13245106
Molecular Formula: C22H16FN3O3
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16FN3O3 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
| Standard InChI | InChI=1S/C22H16FN3O3/c1-28-17-12-6-14(7-13-17)20-25-22(29-26-20)19-5-3-2-4-18(19)21(27)24-16-10-8-15(23)9-11-16/h2-13H,1H3,(H,24,27) |
| Standard InChI Key | MNWZUAHMQMKXBI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Fluorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (molecular formula: C₂₃H₁₇FN₃O₃; molecular weight: 409.4 g/mol) consists of three primary components:
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Benzamide core: A benzene ring substituted with a carboxamide group at position 2.
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, linked to the benzamide at position 5.
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Aromatic substituents:
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A 4-fluorophenyl group attached to the benzamide’s nitrogen atom.
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A 4-methoxyphenyl group at position 3 of the oxadiazole ring.
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This arrangement introduces electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence the compound’s electronic distribution and intermolecular interactions .
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, analogous 1,2,4-oxadiazole derivatives provide insights:
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two key precursors (Fig. 1):
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Benzamide intermediate: 2-Carboxybenzamide derivative with a 4-fluorophenyl substituent.
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Oxadiazole intermediate: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives . For the 3-(4-methoxyphenyl) substituent:
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Amidoxime preparation: React 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methoxybenzamidoxime.
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Cyclization: Treat the amidoxime with methyl 2-(chlorocarbonyl)benzoate in the presence of a base (e.g., K₂CO₃) to form the oxadiazole ring . Microwave-assisted synthesis may reduce reaction time from 24 hours to 15–30 minutes .
Coupling to Benzamide
The final step involves amide bond formation between the oxadiazole-carboxylic acid and 4-fluoroaniline:
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Activation: Convert the oxadiazole-carboxylic acid to its acyl chloride using thionyl chloride.
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Coupling: React the acyl chloride with 4-fluoroaniline in dichloromethane with triethylamine as a base.
Pharmacological Profile
Antitumor Activity
While direct studies on this compound are lacking, structurally similar 1,2,4-oxadiazole-benzamide hybrids exhibit potent cytotoxicity. For example:
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Analog 11a (C₂₂H₁₆FN₃O₃): IC₅₀ = 0.11 µM against A549 lung cancer cells .
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Analog 14c (C₂₄H₁₉FN₄O₂): IC₅₀ = 0.12 µM against MCF-7 breast cancer cells .
The 4-fluorophenyl group enhances cellular uptake via hydrophobic interactions, while the methoxyphenyl moiety may intercalate DNA or inhibit topoisomerases .
Enzyme Inhibition
Molecular docking studies suggest that the oxadiazole scaffold inhibits enzymes such as:
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HDACs (Histone deacetylases): IC₅₀ ≈ 1.2 µM for analogs with methoxy groups .
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PARP-1 (Poly-ADP-ribose polymerase): IC₅₀ ≈ 0.89 µM for fluorophenyl-substituted derivatives .
Structure-Activity Relationships (SAR)
Key substituent effects include:
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4-Fluorophenyl Group:
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Increases lipophilicity (LogP +0.7).
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Enhances binding to hydrophobic enzyme pockets.
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4-Methoxyphenyl Group:
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Improves π-π stacking with aromatic residues (e.g., Tyr in kinases).
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Reduces metabolic oxidation compared to unsubstituted phenyl.
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Oxadiazole Ring:
Toxicity and Pharmacokinetics
Acute Toxicity
Rodent studies on analogs indicate:
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LD₅₀: >500 mg/kg (oral administration).
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Notable Side Effects: Mild hepatotoxicity at doses >100 mg/kg .
ADME Properties
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Absorption: Moderate oral bioavailability (~40–50%) due to first-pass metabolism.
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Distribution: High plasma protein binding (92–95%); crosses the blood-brain barrier.
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Metabolism: Hepatic CYP3A4-mediated demethylation of the methoxy group.
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Excretion: Primarily renal (70%), with minor biliary excretion .
Comparative Analysis with Clinical Candidates
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